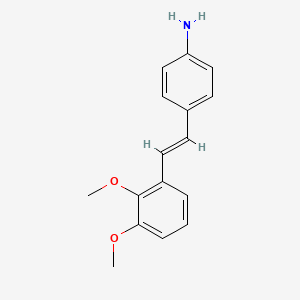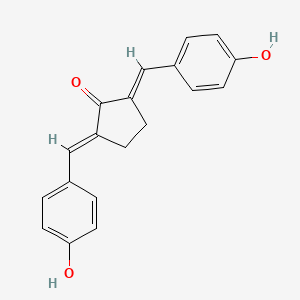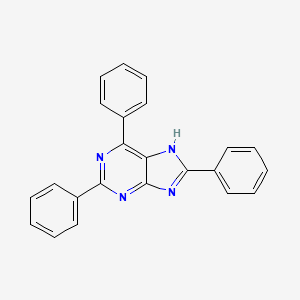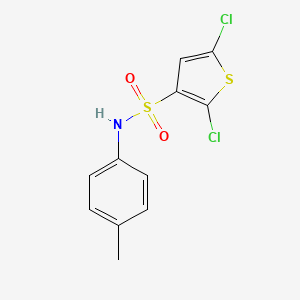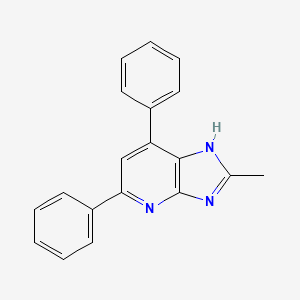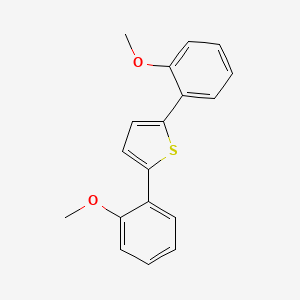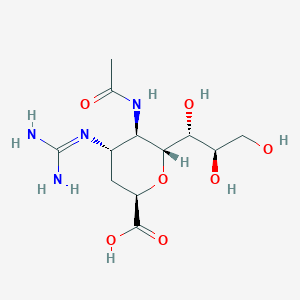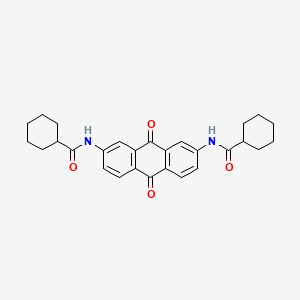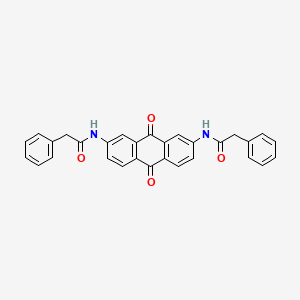![molecular formula C22H24N4O4 B10841391 2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
2,7-Bis[2-(dimethylamino)acetamido]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[2-(dimethylamino)acetamido]anthraquinone is a synthetic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. This particular compound has garnered interest due to its potential therapeutic properties, especially in cancer research.
Preparation Methods
The synthesis of 2,7-Bis[2-(dimethylamino)acetamido]anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone, followed by amination to introduce the dimethylamino groups. The reaction conditions often include the use of acetic anhydride and a suitable amine under controlled temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,7-Bis[2-(dimethylamino)acetamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to its hydroquinone form.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Bis[2-(dimethylamino)acetamido]anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Medicine: Due to its telomerase inhibition properties, it is being explored as a potential anticancer agent.
Industry: Anthraquinone derivatives, including this compound, are used in the production of dyes and pigments.
Mechanism of Action
The primary mechanism of action of 2,7-Bis[2-(dimethylamino)acetamido]anthraquinone involves the inhibition of telomerase activity. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby preventing their degradation. By inhibiting telomerase, this compound can induce cellular senescence and apoptosis in cancer cells . Additionally, it may interact with DNA topoisomerase II, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
2,7-Bis[2-(dimethylamino)acetamido]anthraquinone can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Another anthraquinone derivative used in cancer therapy, known for its DNA intercalation and topoisomerase II inhibition properties.
Doxorubicin: A widely used anthracycline antibiotic with similar mechanisms of action, including DNA intercalation and topoisomerase II inhibition.
AQ4 and AQ6: Alkylaminoanthraquinones that also target DNA topoisomerase II and exhibit cytotoxicity in cancer cells.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H24N4O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[7-[[2-(dimethylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C22H24N4O4/c1-25(2)11-19(27)23-13-5-7-15-17(9-13)22(30)18-10-14(6-8-16(18)21(15)29)24-20(28)12-26(3)4/h5-10H,11-12H2,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
BQUQDCVNESTXAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



